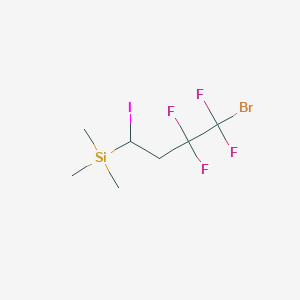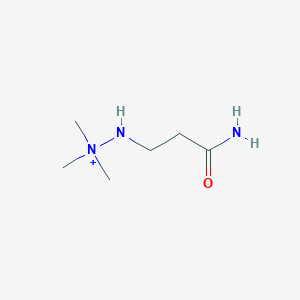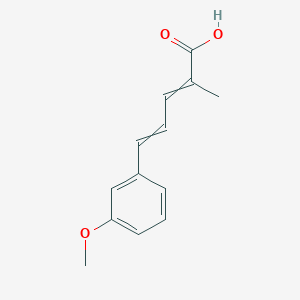![molecular formula C17H18ClN5O5 B14400330 N-[(4-Chlorophenyl)methyl]guanosine CAS No. 88158-09-2](/img/structure/B14400330.png)
N-[(4-Chlorophenyl)methyl]guanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Chlorophenyl)methyl]guanosine is a chemical compound that combines the structural features of guanosine, a nucleoside, with a 4-chlorophenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of protecting groups to shield the reactive sites on guanosine, followed by a nucleophilic substitution reaction to attach the 4-chlorophenylmethyl group . The reaction conditions often include the use of organic solvents and catalysts to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of N-[(4-Chlorophenyl)methyl]guanosine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Chlorophenyl)methyl]guanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups at the benzylic position.
Wissenschaftliche Forschungsanwendungen
N-[(4-Chlorophenyl)methyl]guanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving nucleoside analogs and their interactions with biological systems.
Industry: Used in the production of specialized chemicals and materials
Wirkmechanismus
The mechanism of action of N-[(4-Chlorophenyl)methyl]guanosine involves its interaction with molecular targets such as enzymes and nucleic acids. The 4-chlorophenylmethyl group can enhance the compound’s binding affinity to specific targets, influencing various biochemical pathways . This can result in modulation of enzyme activity or interference with nucleic acid functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other nucleoside analogs that have been modified with different substituents at the benzylic position. Examples include:
- N-[(4-Bromophenyl)methyl]guanosine
- N-[(4-Methylphenyl)methyl]guanosine
Uniqueness
N-[(4-Chlorophenyl)methyl]guanosine is unique due to the presence of the 4-chlorophenylmethyl group, which can impart distinct chemical and biological properties. This modification can enhance the compound’s stability, binding affinity, and overall efficacy in various applications .
Eigenschaften
CAS-Nummer |
88158-09-2 |
|---|---|
Molekularformel |
C17H18ClN5O5 |
Molekulargewicht |
407.8 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methylamino]-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C17H18ClN5O5/c18-9-3-1-8(2-4-9)5-19-17-21-14-11(15(27)22-17)20-7-23(14)16-13(26)12(25)10(6-24)28-16/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,19,21,22,27)/t10-,12-,13-,16-/m1/s1 |
InChI-Schlüssel |
QAMKHNPLOSECNP-XNIJJKJLSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CNC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1CNC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole](/img/structure/B14400253.png)
![1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14400266.png)
![[([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium](/img/structure/B14400286.png)

![4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one](/img/structure/B14400307.png)
![N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine](/img/structure/B14400308.png)


![N-{[(Trimethylsilyl)oxy]methyl}formamide](/img/structure/B14400322.png)

![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)


